2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

Description

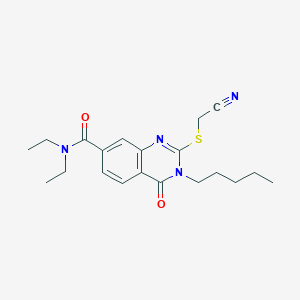

2-((Cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core. The molecule is substituted at position 2 with a cyanomethylthio group, at position 3 with a pentyl chain, and at position 7 with a diethylcarboxamide moiety. The cyanomethylthio group (-SCH2CN) introduces both sulfur and nitrile functionalities, which may enhance reactivity or binding interactions in biological systems.

Properties

IUPAC Name |

2-(cyanomethylsulfanyl)-N,N-diethyl-4-oxo-3-pentylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-4-7-8-12-24-19(26)16-10-9-15(18(25)23(5-2)6-3)14-17(16)22-20(24)27-13-11-21/h9-10,14H,4-8,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOHGNQIJPYREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CC)CC)N=C1SCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide, particularly the thioacetamide linkage, heterocyclic cores, and substituted side chains:

Key Observations:

The dihydroquinoline core in compound 47 () replaces the quinazolinone oxygen with a thioxo group, which may modulate redox properties or metal-binding affinity .

Substituent Effects: The cyanomethylthio group in the target compound is unique among the analogues; similar compounds (e.g., 5, 26) feature simpler thioacetamide linkages without nitrile functionality. The nitrile group may enhance electrophilicity or participate in hydrogen bonding . The pentyl chain at position 3 is shared with compound 47 (), suggesting a role in hydrophobic interactions or membrane permeability.

Synthetic Strategies :

- Most analogues (e.g., 5 , 26 ) are synthesized via acid-amine coupling, a method likely applicable to the target compound. The diethylcarboxamide group in the target may require selective alkylation or carboxamide formation .

The target’s diethylcarboxamide group may mimic similar bioisosteric properties .

Research Findings and Limitations

- Gaps in Evidence : Pharmacokinetic or target-binding data for the target compound are unavailable, limiting direct comparisons with analogues like 47 () or 5 ().

- Synthetic Challenges: The cyanomethylthio group’s stability under reaction conditions is unclear; similar nitrile-containing compounds require careful handling to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.